1-(3-Methylbutanoyl)piperidine
Description
1-(3-Methylbutanoyl)piperidine is a piperidine derivative featuring a 3-methylbutanoyl substituent attached to the nitrogen atom of the piperidine ring. The 3-methylbutanoyl group may influence lipophilicity, metabolic stability, and target engagement compared to other acyl or alkyl substituents on piperidine.
Properties
CAS No. |
18071-41-5 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-9(2)8-10(12)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
InChI Key |
BCVHFAJWGDZJSA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCCCC1 |
Canonical SMILES |
CC(C)CC(=O)N1CCCCC1 |
Synonyms |
3-Methyl-1-piperidino-1-butanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on the substituent attached to the nitrogen atom. Below is a detailed comparison of 1-(3-Methylbutanoyl)piperidine with structurally analogous compounds:
Table 1: Comparative Analysis of Piperidine Derivatives
Key Findings:
Substituent Effects on Enzyme Inhibition: Top1 Inhibition: Piperidine derivatives with aminopropyl side chains (e.g., 3-dimethylaminopropyl) exhibit +++ Top1 inhibitory activity, whereas those lacking such groups (e.g., simple acyl chains) show reduced potency (+ or ++) . The 3-methylbutanoyl group in 1-(3-Methylbutanoyl)piperidine may confer moderate activity due to its intermediate lipophilicity. α-Glucosidase Inhibition: Hydrophilic substituents (e.g., hydroxy-methoxybenzyl in compound 6) enhance enzyme inhibition (IC₅₀ = 0.207 mM) by forming hydrogen bonds with the active site . In contrast, the 3-methylbutanoyl group’s aliphatic nature may limit polar interactions.
Receptor Binding and Pharmacophore Fit: Sigma-1 Receptor: Compounds like 1-(3-phenylbutyl)piperidine bind to S1R via salt bridges with Glu172 and hydrophobic interactions. Larger substituents (e.g., branched alkyl or aryl groups) improve cavity occupancy . The 3-methylbutanoyl group’s compact structure may limit binding compared to bulkier analogs.
Synthetic and Metabolic Considerations: Stability: Piperidine derivatives with electron-withdrawing groups (e.g., chlorophenyl in ) may exhibit enhanced stability but raise toxicity concerns. The 3-methylbutanoyl group, lacking such substituents, is likely metabolized via ester hydrolysis or β-oxidation .
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